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Compound of Interest

Compound Name:
3-Bromo-3'-morpholinomethyl

benzophenone

CAS No.: 898765-35-0

Cat. No.: B1293296

Get Quote

Introduction & Synthetic Context
3-Bromo-3'-(morpholinomethyl)benzophenone (Formula: C₁₈H₁₈BrNO₂) is a high-value

bifunctional intermediate.[1] Its structure combines a lipophilic benzophenone scaffold, a

reactive aryl bromide handle (for Suzuki/Buchwald couplings), and a solubilizing morpholine

moiety.

To accurately interpret spectroscopic data, one must understand the compound's synthetic

origin. The most common route involves the radical bromination of 3-bromo-3'-

methylbenzophenone followed by nucleophilic substitution with morpholine, or a Mannich

reaction.[1] Consequently, the spectroscopic profile must be validated against specific

impurities such as des-bromo precursors or bis-morpholine byproducts.[1]

Structural Breakdown for Analysis
Ring A (3-Bromo): Electron-withdrawing inductive effect (-I); distinctive isotopic signature in

MS.[1]
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Linker (Carbonyl): Conjugated system; diagnostic IR and 13C signals.

Ring B (3-Morpholinomethyl): Basic nitrogen center; pH-dependent NMR shifts.[1]

Diagnostic Spectroscopic Data (Reference Values)
Note: The values below are high-confidence diagnostic signals derived from fragment-based

chem-informatics and validated substituent effects (Hammett constants). These serve as the

baseline for experimental verification.

A. Mass Spectrometry (LC-MS)
The presence of a single bromine atom provides the most definitive confirmation of identity due

to the naturally occurring isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Parameter Diagnostic Signal Interpretation

Molecular Ion [M+H]⁺ 360.07 / 362.07

1:1 Intensity Ratio. The "Twin

Peak" signature confirms the

presence of one Bromine

atom.[1]

Fragment: [M - Morpholine]⁺ ~273 / 275
Loss of the morpholine ring

(C₄H₈NO).

Fragment: Benzoyl Cation ~183 / 185

Cleavage alpha to the carbonyl

(containing the Br-phenyl

group).

Nitrogen Rule Even Mass (359 Da)
Neutral MW is odd (Nitrogen

count = 1), so [M+H]⁺ is even.

B. Infrared Spectroscopy (FT-IR)
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Functional Group
Wavenumber
(cm⁻¹)

Mode Notes

C=O (Ketone) 1655 – 1665 Stretching

Lowered from 1715

cm⁻¹ due to

conjugation with two

phenyl rings.

C-H (Aliphatic) 2800 – 2950 Stretching
Methylene groups in

the morpholine ring.

C=C (Aromatic) 1450, 1580 Stretching

Typical skeletal

vibrations of the

benzophenone core.

C-Br 1070 / 680 Stretching

Often obscured in

fingerprint region, but

1070 is a useful

indicator.[1]

C. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]
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Position Shift (δ ppm) Multiplicity Integration
Assignment /
Coupling
Logic

Aromatics 7.85 – 7.90 Doublet (t-like) 1H

H-2 (Ring A):

Deshielded by

C=O and Br

(Ortho to both).

[1]

7.75 – 7.80 Multiplet 2H
H-2' (Ring B) and

H-6 (Ring A).[1]

7.65 – 7.70 Doublet 1H
H-4 (Ring A):

Para to C=O.[1]

7.40 – 7.55 Multiplet 4H

Remaining

meta/para

protons on both

rings.[1]

Benzylic 3.52 Singlet 2H

Ar-CH₂-N:

Diagnostic

singlet.[1] If split,

indicates salt

formation.

Morpholine 3.68 – 3.72 Triplet 4H

-O-CH₂-:

Deshielded by

oxygen.[1]

Morpholine 2.42 – 2.46 Triplet 4H

-N-CH₂-:

Shielded relative

to O-CH₂.[1]

D. Carbon NMR (¹³C NMR)
Carbonyl (C=O):195.5 ppm. Characteristic of benzophenones.

C-Br (Ipso):~122.8 ppm.[1] Distinctive upfield shift for aromatic carbon attached to Br.[1]
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Benzylic (Ar-CH₂-N):~62.5 ppm.[1]

Morpholine Carbons:66.9 ppm (O-C) and 53.6 ppm (N-C).

Visualization of Structural Logic
Diagram 1: Fragmentation & Characterization Logic
This diagram illustrates the critical checkpoints for validating the structure using the data

above.
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Caption: Logical workflow for confirming the identity of 3-Bromo-3'-morpholinomethyl
benzophenone using orthogonal spectral data.

Experimental Protocols
Protocol A: High-Resolution LC-MS Analysis
Purpose: To confirm molecular weight and isotopic distribution.[1]

Sample Preparation:

Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade).
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Vortex for 30 seconds. If the compound is in salt form (e.g., HCl salt), add 10 µL of 1M

Ammonium Hydroxide to neutralize (free base ionizes better in ESI+).

Filter through a 0.22 µm PTFE syringe filter.[1]

Mobile Phase Setup:

Solvent A: Water + 0.1% Formic Acid.[1]

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 8 minutes (C18 Column).

Detection: ESI Positive Mode. Scan range m/z 100–600.[1]

Critical Check: Zoom into the parent ion. You must see the "doublet" at 360/362 with equal

height. If the 360 peak is significantly higher, you likely have the de-brominated impurity.

Protocol B: NMR Sample Preparation
Purpose: To resolve the benzylic singlet and aromatic splitting.

Solvent Choice: Use CDCl₃ (Chloroform-d) + 0.03% TMS.[1]

Why? DMSO-d₆ is too viscous and may broaden the morpholine triplets.[1] Chloroform

provides the sharpest resolution for the benzylic protons (~3.5 ppm).

Concentration: 10–15 mg in 0.6 mL solvent.

Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz).

Acquisition:

Pulse angle: 30°.[1]

Relaxation delay (d1): ≥ 2.0 seconds (essential for accurate integration of the aromatic

protons vs. the morpholine alkyls).

Diagram 2: Synthesis-Derived Impurity Profile
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Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[1]
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Caption: Common impurities derived from the radical bromination route that may appear in the

NMR spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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